(Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
Description
(Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a chlorobenzylidene group, a dioxidotetrahydrothiophenyl group, and a thioxothiazolidinone core
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S3/c15-10-3-1-9(2-4-10)7-12-13(17)16(14(20)21-12)11-5-6-22(18,19)8-11/h1-4,7,11H,5-6,8H2/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPMTVKZFDNRBK-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
2.1. Knoevenagel Condensation for Exocyclic Double Bond Formation
The Z-configuration of the 4-chlorobenzylidene group arises from cyclocondensation under acidic conditions:
- Reactants : 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one and 4-chlorobenzaldehyde.
- Conditions : Acetic acid with sodium acetate or piperidine as base catalysts, reflux (5–20 hours) .
- Mechanism : Deprotonation of the thiazolidinone’s C5 methylene, followed by nucleophilic attack on the aldehyde carbonyl and dehydration (Table 1).
Table 1: Synthetic Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic acid/NaOAc | Acetic acid | 5–20 | 65–91 | |
| Piperidine | Ethanol | 12 | 78 |
2.2. Hydrolysis of Functional Groups
The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) and thioxo group (C=S) exhibit distinct hydrolytic stability:
- Sulfone Stability : The tetrahydrothiophene sulfone moiety is resistant to hydrolysis under neutral conditions but may degrade in strongly acidic/basic media.
- Thioxo Reactivity : The 2-thioxo group undergoes hydrolysis to a carbonyl (C=O) in aqueous DMSO (half-life: 5–11 hours at 25°C) .
Table 2: Hydrolysis Kinetics in DMSO-d6
| Compound Structure | Half-Life (h) | Conditions | Reference |
|---|---|---|---|
| 3-Benzoyl-TZD derivatives | 5–11 | 25°C, DMSO-d6 |
2.3. Nucleophilic Addition at the Thioxo Group
The C=S group participates in nucleophilic reactions:
- Thiol Addition : Analogous to α,β-unsaturated carbonyls, the thioxo group reacts with thiols (e.g., glutathione) via a base-catalyzed mechanism. DFT studies suggest a thiol anion attack on the electrophilic C=S carbon, forming a thioether adduct .
- Reactivity : Energy barriers for thiol addition range from 16.5–17.0 kcal/mol , comparable to α,β-unsaturated esters .
2.4. Cycloaddition and Ring-Opening Reactions
- [3+2] Cycloaddition : The exocyclic double bond may engage in dipolar cycloadditions with azides or nitrile oxides, though experimental data for this specific compound is limited. Theoretical studies on similar thiazolidinones suggest asynchronous mechanisms with regioselectivity influenced by substituents .
- Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) can cleave the thiazolidinone ring, but stability under such conditions remains uncharacterized.
Stability and Degradation Pathways
- Thermal Stability : Stable under reflux in acetic acid but decomposes above 200°C.
- Photodegradation : Benzylidene derivatives are prone to E/Z isomerization under UV light, though the sulfone group may mitigate this .
- pH Sensitivity : Degrades rapidly in alkaline solutions (pH > 10) due to hydrolysis of the thioxo group.
Table 3: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| Aqueous NaOH (pH 12) | Complete hydrolysis in 2 hours | |
| UV Light (254 nm) | Partial E/Z isomerization |
Functionalization Reactions
- N-Alkylation : The NH group in the thiazolidinone core (if present) can be alkylated using alkyl halides, though steric hindrance from the sulfone group may reduce reactivity .
- Sulfone Modification : The tetrahydrothiophene sulfone can undergo SN2 reactions at the β-carbon under forcing conditions, but no experimental data exists for this compound .
Scientific Research Applications
Antidiabetic Properties
Research has indicated that derivatives of thiazolidinones, including (Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one, exhibit significant antidiabetic effects. For instance, studies have shown that certain thiazolidinone derivatives can inhibit aldose reductase enzymes (ALR1 and ALR2), which are implicated in diabetic complications such as cataracts. One derivative demonstrated selective inhibition of ALR2, positively modulating body weight and blood glucose levels in diabetic rat models .
Antimicrobial Activity
Thiazolidinone derivatives are also recognized for their antimicrobial properties. A review highlighted various thiazolidinone compounds that exhibited significant activity against bacterial and fungal strains. The structure-activity relationship suggests that modifications at specific positions can enhance antimicrobial efficacy .
Anticancer Potential
The anticancer properties of thiazolidinones have been extensively studied. Compounds similar to this compound have shown promising results against multiple cancer cell lines, including breast and colon cancers. For example, certain derivatives displayed cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of thiazolidinone derivatives to target proteins involved in disease processes. For instance, docking simulations have demonstrated stable interactions between these compounds and the gp41 protein associated with HIV-1 infection. However, while some compounds showed potential as anti-HIV agents, they also exhibited toxicity towards host cells .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share a similar thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Benzylidene-thiazolidinones: These compounds have a benzylidene group attached to the thiazolidinone core, similar to (Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one, but may have different substituents on the benzylidene group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
The compound (Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one , belonging to the thiazolidinone family, has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a thiazolidinone core with a chlorobenzylidene substituent, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported that derivatives of thiazolidinones demonstrated IC50 values in the low micromolar range against several cancer types, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
Antimicrobial Activity
The thiazolidinone scaffold has also shown promising antimicrobial properties. In vitro studies have assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolidinones have been explored for their anti-inflammatory and antioxidant properties. These activities are attributed to their ability to inhibit various enzymes involved in inflammatory processes and oxidative stress .
The biological activities of this compound are primarily mediated through:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in cancer cells, leading to apoptosis.
- Biofilm Disruption : It exhibits potential in disrupting bacterial biofilms, enhancing its effectiveness against resistant strains .
Case Studies
A notable case study involved the evaluation of this compound against Pseudomonas aeruginosa. The study demonstrated a significant reduction in biofilm formation at sub-MIC concentrations, highlighting its potential as an adjunct therapy in treating biofilm-associated infections .
Another case study focused on its anticancer properties against ovarian cancer cells, where it displayed a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for (Z)-5-(4-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one?
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting thiazolidinone derivatives with substituted benzaldehydes under basic conditions (e.g., NaOH or KOH in ethanol/methanol) . For example:
- Step 1 : Preparation of the thiazolidinone core.
- Step 2 : Condensation with 4-chlorobenzaldehyde in refluxing ethanol.
- Step 3 : Purification via recrystallization or column chromatography. Key parameters affecting yield include solvent polarity, temperature (typically 60–80°C), and reaction time (4–12 hours).
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the benzylidene moiety .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl at δ ~7.3–7.5 ppm) and the tetrahydrothiophen-dioxide group .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~450–460) .
- FT-IR : Confirms thioxo (C=S) stretching at ~1200–1250 cm⁻¹ .
Q. What are the primary biological targets or activities reported for this compound?
Thiazolidinone derivatives exhibit broad bioactivity:
- Antimicrobial : Inhibition of bacterial/fungal enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions .
- Anticancer : Induction of apoptosis in cancer cell lines (IC₅₀ values in µM range) through ROS generation .
- Anti-inflammatory : COX-2 inhibition via competitive binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance condensation efficiency compared to ethanol .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate reaction rates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
- Table 1 : Comparative yields under different conditions:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 80 | 45 |
| DMF | ZnCl₂ | 100 | 68 |
| DMF (microwave) | None | 120 | 82 |
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal assays : Validate antimicrobial activity using both agar diffusion and broth microdilution methods to rule out false positives .
- Structural analogs : Compare activity of (Z)-isomer with (E)-isomer to confirm stereochemical specificity .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., COX-2) .
Q. What computational strategies are effective for studying this compound’s interaction with biological targets?
- Molecular docking : Predict binding modes to enzymes (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
- Hirshfeld surface analysis : Quantify intermolecular interactions in crystal structures to guide drug design .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Use mixed solvents (e.g., DMSO/water) to improve crystal growth .
- Slow evaporation : Maintain controlled humidity and temperature during crystallization .
- SHELX refinement : Resolve disorder in the tetrahydrothiophen-dioxide group using SHELXL with anisotropic displacement parameters .
Q. How can structure-activity relationships (SAR) be systematically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
